2-Cyclopropoxy-4-formylbenzamide
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Overview
Description
2-Cyclopropoxy-4-formylbenzamide is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol It is a benzamide derivative featuring a cyclopropoxy group and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-formylbenzamide can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the oxidative cleavage of N-acylamino acids to form N-formylamides . This process typically requires reagents such as copper(II) sulfate pentahydrate, silver(I) nitrate, and ammonium persulfate, and is carried out in a dichloromethane-water mixture at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Suzuki–Miyaura coupling reaction and oxidative cleavage methods suggests that these could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-formylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: 2-Cyclopropoxy-4-carboxybenzamide.
Reduction: 2-Cyclopropoxy-4-hydroxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-4-formylbenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving protein-ligand interactions and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-formylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-2-formylbenzamide
- 2-Cyclopropoxy-4-carboxybenzamide
- 2-Cyclopropoxy-4-hydroxybenzamide
Uniqueness
2-Cyclopropoxy-4-formylbenzamide is unique due to the presence of both a cyclopropoxy group and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-formylbenzamide |
InChI |
InChI=1S/C11H11NO3/c12-11(14)9-4-1-7(6-13)5-10(9)15-8-2-3-8/h1,4-6,8H,2-3H2,(H2,12,14) |
InChI Key |
SNPRILVNXSXSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C=O)C(=O)N |
Origin of Product |
United States |
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